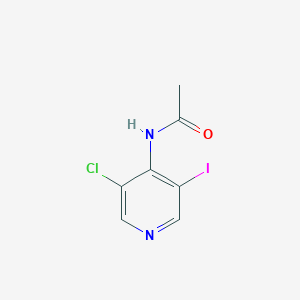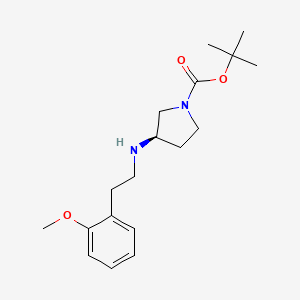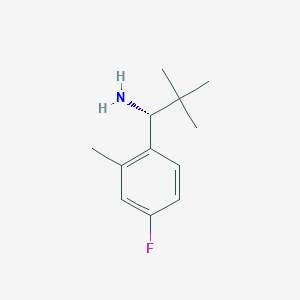
N-(3-chloro-5-iodopyridin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-5-iodopyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5-iodopyridin-4-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3-chloro-5-iodopyridine.
Deprotonation: Sodium hydride is used to deprotonate the amino group in tetrahydrofuran under an inert atmosphere.
Acetylation: Acetyl chloride is then added to the reaction mixture at room temperature to form the acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chloro-5-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Condensation Reactions: The acetamide group can react with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
N-(3-chloro-5-iodopyridin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-chloro-5-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide: Similar in structure but with a hydroxyl group instead of a chlorine atom.
N-(3-chloro-4-iodopyridin-2-yl)acetamide: Similar but with different positions of the chlorine and iodine atoms on the pyridine ring.
Uniqueness
N-(3-chloro-5-iodopyridin-4-yl)acetamide is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H6ClIN2O |
|---|---|
Poids moléculaire |
296.49 g/mol |
Nom IUPAC |
N-(3-chloro-5-iodopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H6ClIN2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
SIOHMHOTHGNCIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=NC=C1Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)




![7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)

![3-Bromo-5-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13029513.png)
